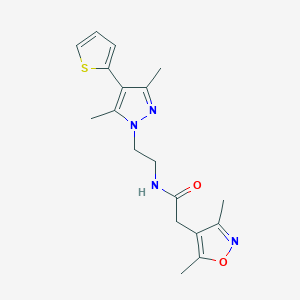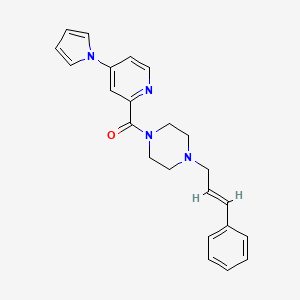![molecular formula C13H17N3O2 B2543075 5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine CAS No. 1226236-70-9](/img/structure/B2543075.png)
5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine, also known as MPMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPMP is a pyrazole derivative that has shown promising results in various studies for its ability to inhibit certain enzymes and modulate physiological responses.
Wirkmechanismus
The mechanism of action of 5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine involves the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. 5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine has also been shown to modulate the expression of certain genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects
5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine in lab experiments is its ability to selectively inhibit COX-2 and LOX enzymes, which are involved in various disease processes. However, the compound has limitations such as poor solubility in aqueous solutions and the need for further optimization for drug development.
Zukünftige Richtungen
There are several future directions for the research on 5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine, including the optimization of its chemical structure for better drug-like properties, the evaluation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of 5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine in combination with other drugs or therapies may provide synergistic effects and improve its therapeutic efficacy.
Synthesemethoden
The synthesis of 5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine involves several steps, including the reaction of 4-methyl-2-nitrophenol with 2-methoxybenzyl bromide, followed by the reduction of the nitro group to an amine using a reducing agent such as palladium on carbon. The final step involves the reaction of the amine with 3-methyl-1-phenylpyrazol-5-one to yield the desired product.
Wissenschaftliche Forschungsanwendungen
5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and cardiovascular diseases. The compound has been shown to have anti-inflammatory, anti-tumor, and antioxidant properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
5-[(2-methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-4-5-11(12(6-9)17-3)18-8-10-7-13(14)16(2)15-10/h4-7H,8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINHGBFHQCRFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NN(C(=C2)N)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-methoxy-4-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2542994.png)
![2-[[4-benzyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide](/img/structure/B2542995.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![(2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2543000.png)
![ethyl 2-[2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazol-4-yl]acetate](/img/structure/B2543001.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543002.png)
![[8-(3,4-Dimethylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone](/img/structure/B2543005.png)


![3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2543008.png)

![6-chloro-4-(2-fluorophenyl)-2-(2-methoxybenzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2543011.png)

![4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543016.png)